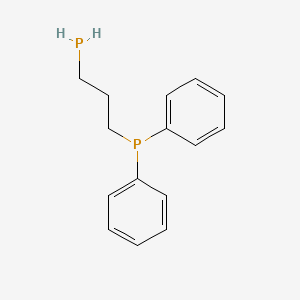
Diphenyl(3-phosphanylpropyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(3-phosphanylpropyl)phosphane is an organophosphorus compound with the molecular formula C15H18P2. It is a tertiary phosphine, characterized by the presence of two phenyl groups and a 3-phosphanylpropyl group attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(3-phosphanylpropyl)phosphane can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with 3-chloropropylphosphine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Another method involves the use of Grignard reagents. For instance, the reaction of diphenylphosphine with 3-bromopropylmagnesium bromide can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine using reducing agents like trichlorosilane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides are commonly used oxidizing agents.
Reduction: Trichlorosilane and other silanes are effective reducing agents.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Regeneration of this compound from its oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Scientific Research Applications
Diphenyl(3-phosphanylpropyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of various organophosphorus compounds and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of diphenyl(3-phosphanylpropyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the 3-phosphanylpropyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with two diphenylphosphino groups connected by an ethane linker.
Uniqueness
Diphenyl(3-phosphanylpropyl)phosphane is unique due to its 3-phosphanylpropyl group, which provides additional flexibility and steric properties compared to other similar compounds. This structural feature allows it to form more diverse and stable complexes with transition metals, making it a valuable ligand in various catalytic applications.
Properties
CAS No. |
608881-56-7 |
|---|---|
Molecular Formula |
C15H18P2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
diphenyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C15H18P2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 |
InChI Key |
GVFJDBZNGWNEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















